molecular formula C20H26N4O2 B2519194 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea CAS No. 1797236-19-1

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea

Cat. No. B2519194
CAS RN: 1797236-19-1
M. Wt: 354.454
InChI Key: PZCDAUDANMUYPC-UHFFFAOYSA-N
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Description

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea is a chemical compound that has been studied for its potential use in scientific research applications. This compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects. In

Scientific Research Applications

Synthetic Approaches and Chemical Reactions

Research on pyrazole and pyrimidine derivatives, similar to the compound , involves complex synthetic methodologies that provide insights into the preparation of such compounds. For example, alkylation of amino-pyrazoles followed by condensation with isocyanates or isothiocyanate yields various pyrazolylurea derivatives, which can undergo further chemical transformations to produce structurally complex molecules (Senda Shigeo et al., 1972). These synthetic pathways are crucial for the development of molecules with potential biological activities.

Biological Activities and Applications

Studies on pyrazolo[3,4-d]pyrimidine and related compounds have demonstrated significant anti-tumor properties, indicating the potential use of such molecules in developing therapeutic agents (I. Nassar et al., 2015). The synthesis of novel derivatives and their evaluation against various cancer cell lines contribute to the ongoing search for effective cancer treatments.

Moreover, research on substituted indoles, which share structural similarities with the compound of interest, has revealed effects on arterial blood pressure and analgesic activity, suggesting potential applications in cardiovascular and pain management research (O. Hishmat et al., 1992).

Advanced Materials and Chemical Analysis

The development of deuterium-labeled derivatives of similar compounds, such as 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, for use as internal standards in LC–MS analysis highlights the importance of these molecules in pharmacokinetics and drug metabolism studies (D. Liang et al., 2020). Such applications are critical for understanding the behavior of potential therapeutic agents in biological systems.

properties

IUPAC Name

1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-26-17-8-2-14(3-9-17)13-22-20(25)21-10-11-24-19(16-6-7-16)12-18(23-24)15-4-5-15/h2-3,8-9,12,15-16H,4-7,10-11,13H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCDAUDANMUYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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